molecular formula C19H21N5O6S2 B2567233 4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 872621-92-6

4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2567233
CAS No.: 872621-92-6
M. Wt: 479.53
InChI Key: TZNLDRQENXTGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a dimethylsulfamoyl group and a 1,3,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a sulfanyl-linked carbamoylmethyl group attached to a furan-2-ylmethyl substituent. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) and hydrogen-bonding capacity, which may influence bioavailability and target binding .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O6S2/c1-24(2)32(27,28)15-7-5-13(6-8-15)18(26)21-11-17-22-23-19(30-17)31-12-16(25)20-10-14-4-3-9-29-14/h3-9H,10-12H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNLDRQENXTGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core. This is achieved by reacting an appropriate benzoyl chloride with a suitable amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced through a sulfonation reaction, where dimethylsulfamide is reacted with the benzamide core in the presence of a sulfonating agent.

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carbon disulfide derivative, followed by cyclization under acidic conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative is reacted with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzamides or halogenated benzamides.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the oxadiazole ring may interact with enzyme active sites, while the furan ring can participate in hydrogen bonding with receptor proteins. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in sulfamoyl substituents, heterocyclic cores, or aromatic appendages. Key comparisons include:

Compound Name Core Structure Sulfamoyl Group Aromatic Substituent Key Properties/Activities References
Target Compound 1,3,4-Oxadiazole Dimethyl Furan-2-ylmethyl Predicted logP: ~2.8; Unreported bioactivity
LMM11 () 1,3,4-Oxadiazole Cyclohexyl(ethyl) Furan-2-yl Antifungal (MIC: 4 µg/mL vs. C. albicans)
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide () 1,3,4-Oxadiazole Diethyl 2,4-Dimethoxyphenyl Higher lipophilicity (logP ~3.5); No activity reported
N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () 1,3,4-Oxadiazole Tosyl (4-methylbenzene) 4-Chlorobenzyl Crystallographically resolved; Antiparasitic potential hypothesized
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () 1,3,4-Thiadiazole Dimethyl 4-Chlorobenzyl Thiadiazole core alters electronic properties; Unreported activity

Key Observations :

  • Sulfamoyl Group : Dimethylsulfamoyl (target compound) vs. diethyl () or cyclohexyl/ethyl (LMM11). Smaller alkyl groups (e.g., dimethyl) may enhance solubility but reduce membrane permeability compared to bulkier substituents .
  • Heterocyclic Core: 1,3,4-Oxadiazole (target) vs. 1,3,4-thiadiazole ().
  • Aromatic Substituents : Furan-2-ylmethyl (target) vs. methoxyphenyl () or chlorobenzyl (). Furan’s oxygen atom may enhance hydrogen-bonding with biological targets, as seen in LMM11’s antifungal activity .
Pharmacological and Physicochemical Data
  • Antifungal Activity : LMM11 (), bearing a furan-2-yl group, inhibits C. albicans with an MIC of 4 µg/mL, comparable to fluconazole (MIC: 2 µg/mL). This suggests the furan moiety is critical for antifungal efficacy . The target compound’s furan-2-ylmethyl group may confer similar activity, though experimental validation is required.
  • Antioxidant Potential: Naphthyl-substituted oxadiazoles () exhibit radical scavenging activity (IC50: 12–18 µM vs. DPPH).
  • Synthetic Yields : Analogous 1,3,4-oxadiazoles () are synthesized in 82–86% yields via multi-component reactions, suggesting feasible scalability for the target compound .

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring and the attachment of furan and benzamide moieties. The structural formula can be represented as follows:

C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S

Antimicrobial Properties

Recent studies highlight the compound's promising antimicrobial activity , particularly against multidrug-resistant strains of bacteria. For instance, related oxadiazole compounds have been shown to exhibit significant efficacy against Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) of similar compounds in this class ranged from 0.25 to 2 μg/mL , indicating potent antibacterial properties .

The mechanism by which these compounds exert their antimicrobial effects involves the inhibition of lipoteichoic acid (LTA) biosynthesis in bacterial cell walls. This disruption leads to a decrease in virulence factors and inflammatory responses during infections .

Cytotoxicity and Selectivity

In vitro assays have demonstrated that while the compound exhibits strong antibacterial activity, it also shows a favorable selectivity index, indicating lower cytotoxicity towards mammalian cells compared to bacterial cells. This is crucial for therapeutic applications where minimizing side effects is essential.

Case Study 1: Efficacy Against MRSA

A study conducted on mice infected with MRSA demonstrated that treatment with an oxadiazole derivative significantly reduced bacterial load in skin infections. The treated group showed a marked decrease in pro-inflammatory cytokines, which are often elevated during bacterial infections .

Treatment GroupBacterial Load ReductionCytokine Levels
Control0%High
Treated80%Low

Case Study 2: Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of related compounds revealed that modifications to the furan and benzamide groups significantly impacted antimicrobial potency. For example, compounds with larger alkyl substituents on the benzamide exhibited enhanced activity against Gram-positive bacteria compared to their smaller counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(dimethylsulfamoyl)-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the oxadiazole core via cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents like POCl₃ .
  • Step 2 : Introduction of the sulfanyl-acetamide side chain by reacting the oxadiazole intermediate with 2-chloro-N-[(furan-2-yl)methyl]acetamide in the presence of a base (e.g., triethylamine) .
  • Step 3 : Sulfamoylation using dimethylsulfamoyl chloride and a coupling agent (e.g., EDCI) to attach the dimethylsulfamoyl group to the benzamide core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR (in DMSO-d₆) to resolve signals for the oxadiazole ring (δ 8.1–8.3 ppm), sulfamoyl group (δ 3.0–3.2 ppm), and furan protons (δ 6.2–7.4 ppm) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~550–600) .

Q. What functional groups influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Key groups include:
  • 1,3,4-Oxadiazole : Enhances metabolic stability and participates in π-π stacking with biological targets .
  • Dimethylsulfamoyl Group : Improves solubility and may act as a hydrogen-bond acceptor .
  • Furan-2-ylmethyl Carbamoyl : Contributes to lipophilicity and potential interactions with hydrophobic enzyme pockets .
  • Sulfanyl Linker : Susceptible to oxidation; stability studies under inert atmospheres are advised .

Advanced Research Questions

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Substituent Variation : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyrrole) to assess bioactivity changes .
  • Oxadiazole Modifications : Substitute the oxadiazole with 1,2,4-triazole or thiadiazole cores to evaluate ring-specific effects .
  • Sulfamoyl Optimization : Test dimethylsulfamoyl against bulkier groups (e.g., diethylsulfamoyl) for solubility and target affinity .
  • Screening : Use in vitro assays (e.g., microbial growth inhibition, kinase activity) to correlate structural changes with activity .

Q. What experimental strategies can elucidate the compound’s mechanism of action in antimicrobial or anticancer studies?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or human topoisomerase II using fluorometric assays .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and track localization via confocal microscopy .
  • Resistance Profiling : Compare activity against wild-type vs. efflux-pump-deficient bacterial strains (e.g., E. coli ΔtolC) .
  • Transcriptomic Analysis : RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodological Answer :
  • Repeat Under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to avoid oxidation of the sulfanyl group .
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the benzamide and oxadiazole moieties .
  • Cross-Validation : Compare experimental IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) with computational spectra (DFT calculations) .

Q. What in silico methods are suitable for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to DHFR (PDB ID: 1DHF) or EGFR (PDB ID: 1M17) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond donors, aromatic rings) using Schrödinger’s Phase .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via HPLC .
  • Oxidative Stress Testing : Expose to H₂O₂ (1–5 mM) and analyze sulfanyl-to-sulfoxide conversion by LC-MS .
  • Plasma Stability : Assess half-life in human plasma using LC-MS/MS to quantify intact compound .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Methodological Answer :
  • Flow Chemistry : Use continuous flow reactors for oxadiazole formation to improve temperature control and reduce side reactions .
  • Automated Purification : Employ flash chromatography systems (e.g., Biotage Isolera) with UV-triggered fraction collection .
  • Crystallization Optimization : Screen solvents (e.g., acetone/water) using high-throughput platforms to identify ideal conditions .

Q. How can researchers identify off-target effects in biological studies?

  • Methodological Answer :
  • Proteome Profiling : Use affinity pulldown assays with biotinylated analogs and mass spectrometry to identify binding partners .
  • Kinase Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to detect unintended inhibition .
  • Cytotoxicity Assays : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.